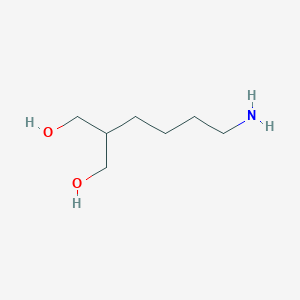

2-(4-Aminobutyl)-1,3-propanediol

概要

説明

2-(4-Aminobutyl)-1,3-propanediol is a chemical compound that has been explored in various scientific studies for its synthesis, molecular structure, chemical reactions, properties, and applications in different fields excluding drug use and side effects.

Synthesis Analysis

The synthesis of 2-amino-1,3-propanediol derivatives has been explored with malonic acid diethyl ester as the starting material by nitrosation and reduction with Na-ethanol, achieving a total yield of 53.5%. This route is noted for its low cost and temperate reaction conditions, making it suitable for industrial production (Chen Guo-liang, 2006).

Molecular Structure Analysis

The molecular structure of 2-(4-Aminobutyl)-1,3-propanediol derivatives has been characterized using various spectroscopic methods. Novel compounds employing this backbone have been used for direct labeling of oligonucleotides, illustrating its versatile nature for labeling at any position during solid phase oligonucleotide synthesis (Paul S. Nelson et al., 1992).

Chemical Reactions and Properties

Enzymatic resolutions in the 3-amino-1,2-propanediol series through enzymatic catalyzed hydrolyses or acylations show the selective synthesis of derivatives, highlighting the compound's chemical reactivity and potential for enantioselective processes (Monique-Agnès Mbappé & S. Sicsic, 1993).

Physical Properties Analysis

The synthesis and characterization of poly(3-hydroxypropionate-co-4-hydroxybutyrate) using engineered Escherichia coli containing a synthetic pathway for 3-hydroxypropionate and 4-hydroxybutyrate have provided insights into the physical properties of polymers derived from 2-(4-Aminobutyl)-1,3-propanediol related compounds. These polymers show changes in mechanical and thermal properties depending on monomer ratios, illustrating the compound's influence on material properties (Dechuan Meng et al., 2012).

科学的研究の応用

Synthesis of Decametallic Mixed-valent Mn Supertetrahedra and Planar Discs : It is used as a synthesis aid in creating structures that exhibit large and enormous magnetocaloric effects, which are significant in magnetic cooling technologies (Manoli et al., 2008).

Direct Labeling of Oligonucleotides : The 2-aminobutyl-1,3-propanediol backbone enables direct labeling of oligonucleotides with fluorescein, acridine, and biotin, a critical process in automated DNA synthesis (Nelson et al., 1992).

Immunosuppressive Agent : It is useful in the medical and pharmaceutical fields as an immunosuppressive agent, particularly for inhibiting rejection in transplantation and self-immune prophylaxis of diseases (Fujita et al., 1993).

Production of Biodegradable Plastics and Other Products : 1,3-propanediol, a related compound, is used in manufacturing biodegradable plastics, films, solvents, adhesives, detergents, cosmetics, and medicines (Kaur et al., 2012).

Synthetic Reactions in Polymer and Cosmetic Industries : It shows promising properties for synthetic reactions, especially in polymer and cosmetic industries, and can be produced from renewable resources using microorganisms (Saxena et al., 2009).

Precursor for Synthetic Antibiotics and Pharmaceuticals : Serinol, derived from this compound, is used as a precursor for synthetic antibiotics, X-ray contrast agents, pharmaceuticals, and chemical sphingosine/ceramide synthesis (Andreeßen & Steinbüchel, 2011).

Thermal Energy Storage : AMP and TRIS, related to this compound, are potential candidates for thermal energy storage, demonstrating significant thermal conductivities (Zhang & Xu, 2001).

Enzymatic Resolutions in Synthetic Chemistry : It provides excellent enantioselectivity in resolving 3-amino-1,2-propanediol derivatives through enzymatic hydrolysis, which is vital in synthetic chemistry (Mbappé & Sicsic, 1993).

Safety And Hazards

特性

IUPAC Name |

2-(4-aminobutyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c8-4-2-1-3-7(5-9)6-10/h7,9-10H,1-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZCSLNRDJKKMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30154681 | |

| Record name | 2-(4-Aminobutyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Aminobutyl)-1,3-propanediol | |

CAS RN |

125162-81-4 | |

| Record name | 2-(4-Aminobutyl)-1,3-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125162814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Aminobutyl)-1,3-propanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Methylsulfonylsulfanylmethyl)phenyl]methanol](/img/structure/B15131.png)

![S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt](/img/structure/B15136.png)